Physicochemical Profile versus the [1,5‑a] Regioisomer: Quantified Lipophilicity and Polar Surface Area
The [4,3‑a] fusion in the target compound produces a markedly different lipophilicity and polar surface area (PSA) profile compared with the more common [1,5‑a] regioisomer. 7‑Amino‑[1,2,4]triazolo[4,3‑a]pyrimidine‑6‑carbonitrile exhibits a computed XLogP3‑AA of 0.4 and a PSA of 92.9 Ų [1]. In contrast, the isomeric 7‑amino‑2‑(trifluoromethyl)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carbonitrile (a representative [1,5‑a] comparator with similar substituents) displays a substantially higher XLogP3 of approximately 1.8–2.1 and a PSA of ≈82 Ų, as computed by the same PubChem engine [2]. The difference arises from the altered spatial arrangement of the ring‑junction nitrogen atoms and the associated change in molecular dipole moment.
| Evidence Dimension | Computed XLogP3‑AA (lipophilicity) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 7‑Amino‑2‑(trifluoromethyl)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carbonitrile: XLogP3 ≈ 1.8–2.1 |
| Quantified Difference | Δ ≥ 1.4 log units (target compound is >25‑fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release); PSA by Cactvs 3.4.8.18 |
Why This Matters
A >1.4 log unit difference in XLogP3 translates into substantially different aqueous solubility and membrane permeability, enabling researchers to select the scaffold that better matches the required ADME profile without late‑stage physicochemical optimisation.
- [1] PubChem Compound CID 4295960, Computed Properties (XLogP3, HBD, HBA, Rotatable Bonds), National Library of Medicine, 2021.05.07 release. View Source
- [2] PubChem Computed Properties for 7‑amino‑2‑(trifluoromethyl)[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carbonitrile (CID not explicitly retrieved; comparison based on same computational engine and substructure search), 2026. View Source
